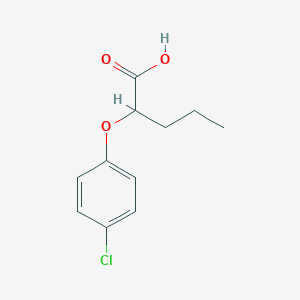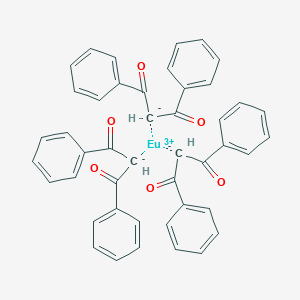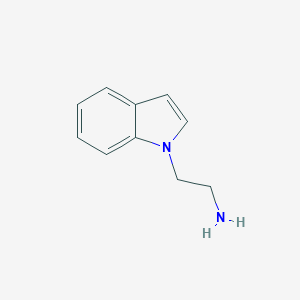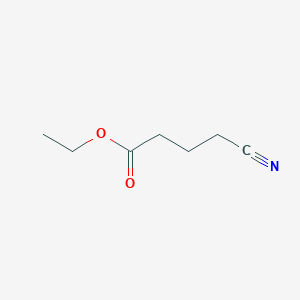
Ethyl 4-cyanobutanoate
Vue d'ensemble
Description
Ethyl 4-cyanobutanoate is an organic compound with the molecular formula C7H11NO2. It is a nitrile ester, characterized by the presence of both a nitrile group (-CN) and an ester group (-COOEt). This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 4-cyanobutanoate can be synthesized through several methods. One common method involves the reaction of ethyl acrylate with sodium cyanide in the presence of a suitable catalyst. The reaction proceeds via nucleophilic addition of the cyanide ion to the double bond of ethyl acrylate, followed by esterification to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments helps in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-cyanobutanoate undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 4-cyanobutanoic acid.
Reduction: 4-aminobutanoate.
Substitution: Various substituted esters.
Applications De Recherche Scientifique
Ethyl 4-cyanobutanoate is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Development: Utilized in the synthesis of pharmaceutical compounds and active ingredients.
Material Science: Employed in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of ethyl 4-cyanobutanoate depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitrile group is converted to an amine through the transfer of electrons from the reducing agent. The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.
Comparaison Avec Des Composés Similaires
Ethyl 4-cyanobutanoate can be compared with other nitrile esters such as:
- Mthis compound
- Propyl 4-cyanobutanoate
- Butyl 4-cyanobutanoate
Uniqueness: this compound is unique due to its specific ester group, which influences its reactivity and applications. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wide range of applications .
Propriétés
IUPAC Name |
ethyl 4-cyanobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)5-3-4-6-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXXCVVSJXZBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451157 | |
| Record name | Ethyl 4-cyanobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10444-38-9 | |
| Record name | Ethyl 4-cyanobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


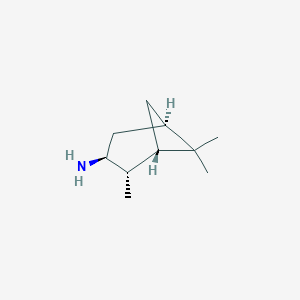
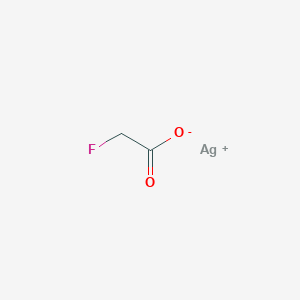
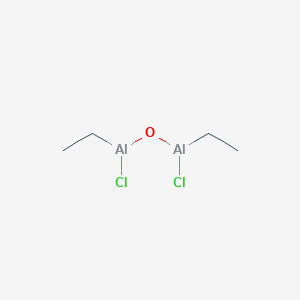
![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)
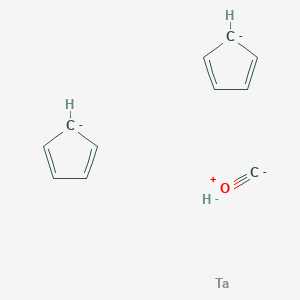
![2-Hydrazinylnaphtho[2,1-d]thiazole](/img/structure/B88570.png)

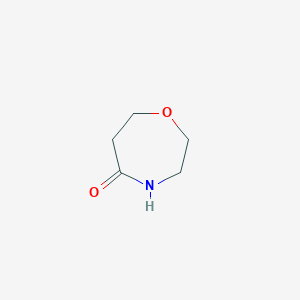
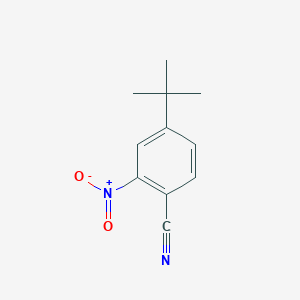
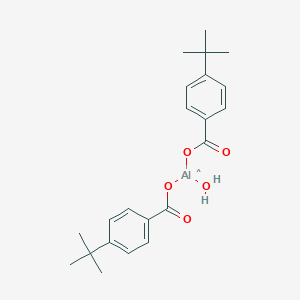
![[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate](/img/structure/B88576.png)
